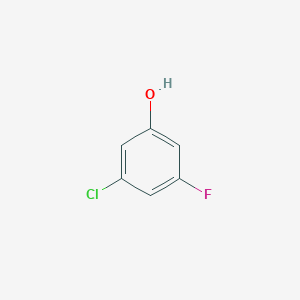










|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([Cl:9])[CH:3]=1.C([Li])(C)(C)C.B(OC)(OC)[O:16]C.C(OO)(=O)C.S(=O)(O)[O-].[K+]>CCOCC>[Cl:9][C:4]1[CH:3]=[C:2]([OH:16])[CH:7]=[C:6]([F:8])[CH:5]=1 |f:4.5|
|


|
Name
|
|
|
Quantity
|
16 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=CC(=C1)F)Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Li]
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(OC)(OC)OC
|
|
Name
|
peracetic acid
|
|
Quantity
|
35 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OO
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
S([O-])(O)=O.[K+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring at −78° C. for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was cooled to −10° C.
|
|
Type
|
STIRRING
|
|
Details
|
After stirring at 0° C. for 30 min
|
|
Duration
|
30 min
|
|
Type
|
STIRRING
|
|
Details
|
After stirring at room temperature for 30 min
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
the aqueous layer was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the organic mixture was extracted with 3 M aqueous sodium hydroxide (3×100 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with ether (3×150 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined ether extracts were dried over anhydrous magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to afford the crude phenol, which
|
|
Type
|
CUSTOM
|
|
Details
|
was azeotroped with heptane (100 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
to remove traces of acetic acid
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |